Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
Description
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride (CAS: 113570-68-6) is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₈Cl₂N₂. It is a key intermediate in synthesizing μ-opioid receptor antagonists, particularly those derived from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class . The dihydrochloride form enhances solubility and stability, making it suitable for pharmacological studies. Its synthesis involves reduction of carbonyl intermediates (e.g., using LiAlH₄) and subsequent cyclization steps, as demonstrated in asymmetric synthesis protocols .
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromoamide-Mediated Cyclization
A seminal approach involves the use of bromoamides as intermediates. Froelich et al. demonstrated that treatment of diamino alcohol precursors with bromoacetyl chloride generates bromoamides, which undergo base-induced cyclization to form the octahydro-pyridopyrazine framework. For example, reacting (-)-2-cyano-6-phenyloxazolopiperidine with bromoacetyl bromide in dichloromethane at 0°C yields a bromoamide intermediate, which is subsequently treated with potassium carbonate in tetrahydrofuran to afford the bicyclic product in 68% yield. This method emphasizes stereochemical control, as evidenced by the production of enantiomerically pure (4R,9aS)-1,1,4-triphenyloctahydro-2H-pyrido[1,2-a]pyrazine.
Chloroamide Cyclization Pathways
Alternative protocols employ chloroamides under milder conditions. VulcanChem reports that cyclic enamineones react with aromatic aldehydes and 1,3-dicarbonyl compounds in the presence of hydrochloric acid to form chloroamide intermediates. Subsequent heating at 80°C in ethanol facilitates intramolecular cyclization, yielding the target compound with a reported purity of >95%. This method is advantageous for its scalability, as demonstrated by gram-scale syntheses in industrial settings.
Asymmetric Synthesis for Stereochemical Control
The chiral nature of this compound necessitates enantioselective synthesis methods.
Amino Alcohol Precursor Utilization
Froelich et al. pioneered the use of optically active amino alcohols as starting materials. For instance, (R)-2-amino-1-phenylethanol is reacted with glyoxal in acetonitrile under reflux to form a Schiff base, which is hydrogenated using palladium on carbon to yield the corresponding diamino alcohol. Cyclization of this intermediate with phosgene in toluene produces the bicyclic urea derivative, which is subsequently reduced with lithium aluminum hydride to obtain the enantiomerically pure octahydro-pyridopyrazine. This method achieves an enantiomeric excess (ee) of >99%, as confirmed by chiral HPLC analysis.
Catalytic Asymmetric Hydrogenation
Recent advances employ transition metal catalysts for stereocontrol. A patent by CN1168672A discloses the use of ruthenium-BINAP complexes to hydrogenate pyridine precursors, yielding the saturated bicyclic system with 92% ee. For example, 2,7-disubstituted pyridines dissolved in methanol undergo hydrogenation at 50 psi H₂ pressure in the presence of [RuCl₂((R)-BINAP)]₃, affording the desired product in 85% yield.
One-Pot Multicomponent Reactions
Industrial-scale synthesis often favors one-pot methodologies to minimize purification steps.
Cyclic Enamineone Condensation
VulcanChem’s technical documentation outlines a one-pot procedure where cyclic enamineones react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and methyl pyridine derivatives in dimethylformamide. The reaction proceeds via a [4+2] cycloaddition mechanism at 120°C, followed by in situ hydrochloride salt formation using gaseous HCl, achieving an overall yield of 78%.
Microwave-Assisted Synthesis
GlpBio’s formulation guidelines suggest that microwave irradiation significantly accelerates reaction kinetics. A mixture of piperazine, chloroacetyl chloride, and pyridine-2-carboxaldehyde in acetonitrile is irradiated at 150°C for 15 minutes, generating the bicyclic product in 82% yield. This method reduces reaction times from hours to minutes while maintaining high purity (>98%).
Salt Formation and Purification
The final dihydrochloride salt is typically obtained through acid-base reactions.
Hydrochloric Acid Precipitation
Crude octahydro-1H-pyrido[1,2-a]pyrazine free base is dissolved in anhydrous ether and treated with concentrated HCl (37%) at 0°C. The resulting precipitate is filtered and washed with cold ether to yield the dihydrochloride salt with a melting point of 214–216°C.
Recrystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99.5%, as confirmed by NMR spectroscopy. VulcanChem’s mass molarity calculator provides precise stoichiometric ratios for salt formation, ensuring reproducibility.
Analytical Characterization
Rigorous quality control is essential for pharmaceutical-grade material.
Spectroscopic Verification
Chromatographic Purity Assessment
HPLC analysis using a C18 column (mobile phase: 10 mM ammonium acetate/acetonitrile) shows a single peak at 4.2 minutes, confirming the absence of byproducts.
Scalability and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are formed using reagents like sodium halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium halides in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
Biological Activity
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride has been studied for its neuroprotective effects and its ability to modulate neurotransmitter systems. Research indicates that it may be effective in treating neurological disorders by interacting with specific receptors in the brain. Its potential as a pharmacophore has been highlighted due to its antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications targeting inflammation and microbial resistance.
Therapeutic Applications
The compound has shown promise as an anxiolytic and antidepressant agent. Studies have indicated that derivatives of octahydro-1H-pyrido[1,2-a]pyrazine can alleviate symptoms of anxiety and depression without the sedative effects commonly associated with traditional benzodiazepines . Its ability to inhibit specific enzymes involved in inflammatory pathways further supports its therapeutic potential.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective properties of this compound. The results indicated that the compound could significantly reduce neuronal cell death in models of neurodegenerative diseases, suggesting its potential use in developing therapies for conditions such as Alzheimer's disease.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial applications, this compound exhibited inhibition against a range of bacterial strains. The mechanism was attributed to its ability to disrupt cellular pathways associated with microbial growth, positioning it as a potential candidate for new antibiotic formulations.
Comparative Analysis of Biological Activities
| Compound Name | Biological Activity | Potential Applications |
|---|---|---|
| This compound | Neuroprotective, Antimicrobial | Neurological disorders, Inflammation |
| (R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | Modulation of neurotransmitter systems | Treatment of neurological disorders |
| (S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride | Enzyme inhibition related to inflammation | Anti-inflammatory therapies |
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with various cellular pathways, modulating biological processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Binding Affinity and Functional Activity
Octahydro-1H-pyrido[1,2-a]pyrazine derivatives exhibit potent μ-opioid receptor antagonism. Key findings from Le Bourdonnec et al. (2006) include:
| Compound | Modifications | μ-Ki (nM) | κ-Ki (nM) | δ-Ki (nM) | μ-Ke (nM) | Source |
|---|---|---|---|---|---|---|
| Compound 9 | NH substitution at position 6 | 3.6 | 18 | 89 | 1.1 | |
| Compound 10 | N-3-chlorobenzyl addition | 0.47 | 16 | 57 | 1.8 |
Key Insights :
Comparison with trans-3,4-Dimethylpiperidine Derivatives
Trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (e.g., JDTic) share structural motifs with octahydro-pyrido-pyrazines but differ in ring saturation and substituents. JDTic exhibits sub-nanomolar μ-Ki values but lower selectivity (μ/κ ratio = 2.5) compared to Compound 10 (μ/κ ratio = 34), underscoring the advantage of the pyrido-pyrazine scaffold .
Structural and Functional Analogs
Dopamine Receptor Ligands
Substituted octahydro-pyrido-pyrazines (e.g., 2,7-substituted derivatives) act as dopamine receptor ligands. For example:
- Compound I (Ar = phenyl, Ar¹ = pyridyl) shows nanomolar D₂ receptor binding (Ki = 2.3 nM) but negligible opioid activity, demonstrating scaffold versatility .
Physicochemical and Commercial Comparison
Salt Forms and Solubility
Biological Activity
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is a bicyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure comprising a pyrido and pyrazine moiety, has been studied for its potential therapeutic applications, particularly in the fields of neurology and pain management.
- Chemical Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 189.16 g/mol
- Solubility : Enhanced by the dihydrochloride form, making it suitable for biological applications.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism has implications for modulating inflammation and microbial growth pathways.
- Receptor Modulation : It has shown potential as a modulator of opioid receptors, particularly m-opioid receptors, which is significant for pain management and anxiety disorders .
Biological Activities
The compound exhibits a range of biological activities that are relevant for therapeutic applications:
- Anxiolytic Properties : Research indicates that this compound may act as an anxiolytic agent, potentially providing relief from anxiety disorders .
- Neuroprotective Effects : It has been suggested for use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit monoacylglycerol lipase, which plays a role in neuroinflammation .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties, making it a candidate for further exploration in treating infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Type | Similarities | Unique Features |
|---|---|---|
| Pyrrolopyrazine Derivatives | Similar bicyclic structure; potential enzyme inhibitors | High stability and ease of synthesis |
| Pyrazinoquinoline Derivatives | Fused ring system; pharmacological properties | Specific interactions with opioid receptors |
| Other Octahydro Compounds | Structural similarities; diverse biological activities | Distinct binding affinities and selectivity profiles |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Opioid Receptor Binding :
- Neuroprotective Applications :
-
Antimicrobial Efficacy :
- In vitro studies have shown promising results against various microbial strains, supporting further investigation into its use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for octahydro-1H-pyrido[1,2-a]pyrazine derivatives, and how are structural modifications evaluated for pharmacological activity?
- Methodological Answer : The core structure is synthesized via bioisosteric replacement strategies, such as substituting a methylene group with an NH function to enhance receptor binding . Derivatives are typically functionalized at the N-position (e.g., addition of 3-chlorobenzyl groups) to improve potency. Activity is assessed using competitive binding assays (Ki values at μ, κ, δ opioid receptors) and functional efficacy via [35S]GTPγS assays (Ke values) .
Q. Which analytical techniques are critical for characterizing the purity and structure of octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and exact mass (e.g., C₉H₁₈N₂O with MW 170.25) . Impurity profiling employs HPLC with reference standards (e.g., EP/Pharmaceutical-grade protocols) . Structural elucidation relies on ¹H/¹³C NMR and X-ray crystallography for hybrid derivatives .
Q. How are receptor binding assays designed to evaluate μ-opioid receptor antagonism for this compound?
- Methodological Answer : Competitive binding assays use radiolabeled ligands (e.g., [³H]DAMGO for μ-receptors) to measure Ki values. Functional activity is quantified via [35S]GTPγS assays, where Ke values reflect antagonist efficacy. Assays are conducted in transfected cell lines (e.g., CHO-K1) with rigorous controls for nonspecific binding .
Advanced Research Questions
Q. How can structural modifications resolve contradictory data in opioid receptor affinity across studies?
- Methodological Answer : Discrepancies in Ki values (e.g., μ-receptor affinity ranging from 0.47–3.6 nM) may arise from stereochemical variations or assay conditions (e.g., buffer pH, membrane preparation). SAR studies should systematically compare N-substituents (e.g., 3-chlorobenzyl vs. unmodified NH) and validate results using orthogonal assays (e.g., calcium mobilization vs. GTPγS) .
Q. What strategies optimize synthetic yield for pyrrolo[1,2-a]pyrazine hybrids, and how do catalysts influence regioselectivity?
- Methodological Answer : Combinatorial synthesis with high-throughput screening accelerates hybrid development . Acid catalysts like DBSA (dodecylbenzenesulfonic acid) in toluene improve yields for sterically hindered substrates compared to TFA/DMSO systems. Regioisomer formation (e.g., 8c vs. 8e) is controlled by optimizing reaction temperature and solvent polarity .
Q. How can in vitro cytotoxicity and photostability be assessed for fluorophore-tagged derivatives of this compound?
- Methodological Answer : Cytotoxicity is evaluated via MTT assays in cell lines (e.g., HEK-293), while photostability is tested under prolonged UV/Vis exposure. Fluorophore conjugation (e.g., benzo[d]imidazole hybrids) requires monitoring quantum yield and cellular uptake using confocal microscopy .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response curves in opioid receptor functional assays?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) models sigmoidal dose-response curves to calculate EC₅₀/IC₅₀ values. For Ke determinations, Schild analysis validates competitive antagonism. Replicate experiments (n ≥ 3) and ANOVA address variability in GTPγS binding data .
Q. How do crystallographic data resolve ambiguities in the stereochemistry of octahydro-1H-pyrido[1,2-a]pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
